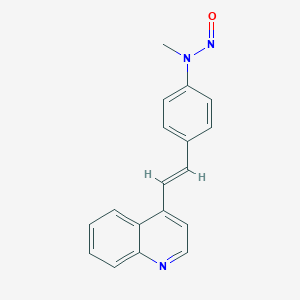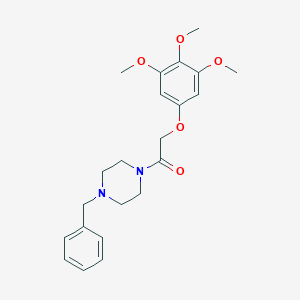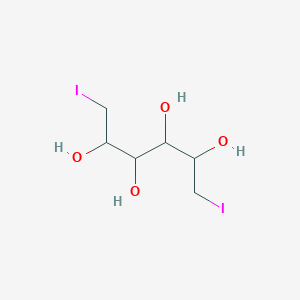
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium, also known as E6MQ, is a quinolinium derivative that has gained significant attention in the scientific community due to its potential applications in various fields. E6MQ is a positively charged molecule that can interact with negatively charged biological molecules, making it a useful tool in research.
Mecanismo De Acción
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium interacts with biological molecules through electrostatic interactions, specifically with negatively charged molecules such as DNA and proteins. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can also undergo photochemical reactions, making it a useful tool in fluorescence imaging.
Biochemical and Physiological Effects:
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has been shown to have minimal cytotoxicity and low immunogenicity, making it a safe option for research. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has also been shown to have high stability in physiological conditions, making it a reliable tool for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium in lab experiments is its versatility. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be conjugated to a variety of biomolecules, allowing for specific targeting and imaging. Additionally, N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has low cytotoxicity, making it a safe option for research. However, one limitation of using N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium is its potential to interact with non-targeted biological molecules, leading to false positives in experiments.
Direcciones Futuras
There are several future directions for the use of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium in scientific research. One potential application is in the development of targeted drug delivery systems. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be conjugated to drugs and specifically delivered to target cells, reducing off-target effects and improving drug efficacy. Additionally, N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium could be used in the development of biosensors for disease diagnosis and monitoring. Overall, the potential applications of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium in scientific research are vast and exciting.
Métodos De Síntesis
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be synthesized through a multi-step process that involves the reaction of 6-methoxyquinoline with ethyl chloroformate, followed by the addition of triethylamine and subsequent purification steps. The synthesis of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has been optimized to yield high purity and yield, making it a cost-effective option for research.
Aplicaciones Científicas De Investigación
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has been used in various scientific research applications, including fluorescence imaging, protein labeling, and drug delivery. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be conjugated to biomolecules such as proteins and peptides, allowing for specific targeting and imaging of biological structures. Additionally, N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be used as a pH-sensitive drug carrier, releasing drugs in response to changes in pH.
Propiedades
Número CAS |
18010-05-4 |
|---|---|
Fórmula molecular |
C13H14BrNO2 |
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
ethyl 2-isoquinolin-2-ium-2-ylacetate;bromide |
InChI |
InChI=1S/C13H14NO2.BrH/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14;/h3-9H,2,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
YTPLJUZIOGNPTJ-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Br-] |
SMILES canónico |
CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Br-] |
Sinónimos |
MQAE bromide N-(ethoxycarbonylmethyl)-6-methoxyquinolinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)


![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)